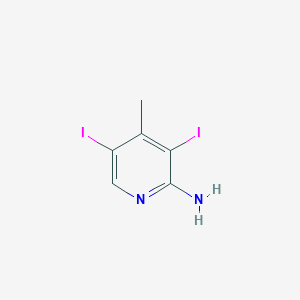

3,5-Diiodo-4-methylpyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.gov Its unique electronic properties, basicity, water solubility, and hydrogen-bonding capability make it a privileged scaffold in drug design and a versatile component in organic synthesis. researchgate.net The pyridine moiety is present in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

In medicinal chemistry, pyridine and its derivatives are among the most prevalent structural units found in pharmaceutical agents. nih.gov This scaffold has been consistently incorporated into a diverse range of drugs approved by the U.S. Food and Drug Administration (FDA), demonstrating its clinical significance. researchgate.netrsc.org The ability of the pyridine ring to act as a bioisostere for other aromatic systems, like the benzene (B151609) ring, allows chemists to modulate a drug's pharmacological profile. researchgate.net Synthetic chemists focus on developing new analogues using pyridine templates to investigate their mechanisms of action and discover new pharmaceutical leads. nih.gov The widespread application of pyridine scaffolds is evident in various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov

Table 1: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Nevirapine | Anti-AIDS |

| Cimetidine | Treatment of heartburn and peptic ulcers researchgate.net |

| Milrinone | Vasodilator nih.gov |

| Amrinone | Vasodilator nih.gov |

| Prinomastat | MMP inhibitor (cancer therapy) researchgate.net |

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in chemical synthesis and drug discovery. mt.com The incorporation of halogens can profoundly alter a molecule's physicochemical properties, including its size, conformation, and electronic distribution. nih.gov

Halogens are widely used substituents in medicinal chemistry to enhance the potency of bioactive agents. acs.orgresearchgate.net The effects of halogenation include:

Modulation of Acidity/Basicity: The high electronegativity of halogens can alter the pKa of nearby functional groups. nih.gov

Increased Lipophilicity: Halogen atoms generally increase a molecule's hydrophobicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the half-life of a drug.

Halogen Bonding: Chlorine, bromine, and iodine can act as Lewis acids, forming noncovalent interactions known as halogen bonds with electron-donating atoms. acs.org This interaction has gained significant attention in drug discovery as it can contribute to the binding affinity of a ligand to its protein target. acs.orgacs.org

The reactivity of halogens varies, with fluorine being the most aggressive and iodine being the least reactive in many substitution reactions. mt.com This differential reactivity is exploited in organic synthesis, where iodo- and bromo-substituted compounds are valuable intermediates, particularly in cross-coupling reactions.

Table 2: General Impact of Halogens in Drug Design

| Halogen | Key Characteristics |

|---|---|

| Fluorine | Highest electronegativity, can alter pKa, forms strong C-F bonds, enhances metabolic stability. nih.gov |

| Chlorine | Balances lipophilicity and reactivity, frequently found in marketed drugs. nih.gov |

| Bromine | Good leaving group, effective in forming halogen bonds, used to enhance potency. researchgate.net |

| Iodine | Most polarizable, strongest halogen bond donor, excellent leaving group in synthesis. acs.org |

Overview of 3,5-Diiodo-4-methylpyridin-2-amine as a Research Target

Within the broad class of halogenated pyridines, This compound is a compound of interest for chemical research. Its structure combines the versatile 2-aminopyridine (B139424) scaffold with two iodine atoms at the 3 and 5 positions and a methyl group at the 4 position.

While extensive research on this specific molecule is not widely published, its structure suggests its primary role as a chemical intermediate or building block for the synthesis of more complex molecules. The presence of two iodine atoms makes it a particularly valuable precursor for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the complex molecular architectures required for pharmaceuticals and functional materials.

The 2-amino-4-methylpyridine (B118599) core is itself a scaffold that has been explored for biological activity, for instance, in the development of inhibitors for inducible nitric oxide synthase (iNOS). nih.govwustl.edu The di-iodo substitution pattern offers researchers precise points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The compound serves as a valuable tool for chemists aiming to generate libraries of novel pyridine derivatives for screening in various biological assays.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1353101-03-7 chemsrc.com |

| Molecular Formula | C₆H₆I₂N₂ |

| Molecular Weight | 359.93 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUUCBPQJIGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742641 | |

| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-03-7 | |

| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Diiodo 4 Methylpyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis focuses on the introduction of iodine atoms directly onto the 4-methylpyridin-2-amine skeleton. This is often achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the pyridine (B92270) ring.

The direct iodination of 4-methylpyridin-2-amine is a primary route to obtaining 3,5-Diiodo-4-methylpyridin-2-amine. The amino group (-NH2) at the 2-position is a strong activating group and is ortho-, para-directing. This electronic influence preferentially directs incoming electrophiles, such as iodine, to the 3 and 5 positions of the pyridine ring.

Various iodinating agents can be employed for this purpose. A common method involves the use of molecular iodine (I₂) in the presence of a base or an oxidizing agent. Another approach is the use of N-iodosuccinimide (NIS), which is a milder and often more selective source of electrophilic iodine. Hypervalent iodine reagents have also been shown to facilitate the regioselective iodination of N-heterocycles under aqueous and ambient conditions. nih.gov Radical-based direct C-H iodination protocols have also been developed for pyridines, which can lead to C3 and C5 iodination. rsc.org

The general reaction can be summarized as:

Starting Material: 4-methylpyridin-2-amine

Reagent: Iodinating agent (e.g., I₂, NIS)

Product: this compound

The challenge in this approach is to control the reaction to achieve di-iodination without significant formation of the mono-iodinated intermediate or other side products.

An alternative direct synthesis strategy involves a stepwise iodination process starting from a mono-iodinated precursor. 5-Iodo-4-methylpyridin-2-ylamine is a viable and commercially available starting material for this route. sigmaaldrich.comsynquestlabs.com The synthesis then involves the introduction of a second iodine atom at the 3-position.

The existing iodo and amino groups on the ring influence the position of the second iodination. The amino group strongly directs the second iodine to the 3-position. This method can offer better control over the final product compared to the direct di-iodination of the non-iodinated precursor.

Reaction Scheme:

Step 1: Iodination of 4-methylpyridin-2-amine to yield 5-Iodo-4-methylpyridin-2-ylamine.

Step 2: A second iodination of 5-Iodo-4-methylpyridin-2-ylamine to yield the final product, this compound.

Indirect Synthesis and Derivatization Pathways

Indirect methods involve the synthesis of the target compound through the chemical transformation of other halogenated precursors or via more complex, multi-step synthetic sequences.

This strategy utilizes a halogen exchange reaction, often a Finkelstein-type reaction, to replace bromine atoms with iodine. The synthesis starts with a dibrominated analogue, such as 3,5-Dibromo-4-methylpyridin-2-amine. nih.gov This dibromo precursor can be synthesized from 4-methylpyridine through bromination.

The dibromo compound is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), typically in a solvent like acetone or dimethylformamide (DMF), to facilitate the substitution of bromine with iodine. This pathway can be advantageous if the brominated precursors are more readily accessible or if direct iodination proves to be low-yielding or non-selective. Patents describe the synthesis of related compounds like 3,5-dibromo-4-aminopyridine, indicating the feasibility of preparing such precursors. google.comgoogle.com

Illustrative Reaction:

Precursor: 3,5-Dibromo-4-methylpyridin-2-amine

Reagents: Sodium Iodide (NaI) in a suitable solvent (e.g., Acetone)

Product: this compound

For more complex molecules or when direct halogenation methods are inefficient, multi-step synthetic sequences are employed. This can involve building the substituted pyridine ring from acyclic precursors or performing a series of functional group interconversions on a simpler pyridine derivative. For instance, a synthesis could begin with a pre-functionalized pyridine, and the amino and methyl groups could be introduced in a controlled sequence before the final iodination steps. Such approaches offer maximum control over the substitution pattern, which is crucial in the synthesis of complex pharmaceutical intermediates. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically varied include the choice of reagents, solvent, temperature, and reaction time.

Iodinating Agent: The reactivity and selectivity can be tuned by choosing different iodinating agents (e.g., I₂, NIS, ICl).

Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Solvents ranging from non-polar (e.g., dichloromethane) to polar aprotic (e.g., DMF) may be tested.

Temperature: Temperature control is crucial. Lower temperatures may increase selectivity, while higher temperatures can increase the reaction rate but may also lead to side products.

Catalysts: In some cases, a catalyst may be used to facilitate the reaction. For example, acid catalysts can be employed in electrophilic substitution reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time to maximize product formation and minimize degradation.

The table below illustrates a typical optimization study for a direct iodination reaction.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I₂ / NaHCO₃ | H₂O | 80 | 12 | 45 |

| 2 | NIS | CH₂Cl₂ | 25 (Room Temp) | 24 | 60 |

| 3 | NIS | Acetonitrile | 25 (Room Temp) | 18 | 75 |

| 4 | ICl | Acetic Acid | 50 | 6 | 68 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, this involves innovating beyond traditional iodination techniques, which can be environmentally taxing. Key areas of development include the use of safer solvents, alternative iodinating agents, and energy-efficient reaction conditions. researchgate.net

Emerging green strategies applicable to the synthesis of iodinated pyridines focus on several core principles:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally friendly alternatives like water is a primary goal. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent medium, for instance through mechanochemistry (grinding), can significantly reduce waste. nih.govsemanticscholar.org

Alternative Energy Sources: Microwave irradiation and ultrasound can offer rapid, uniform heating, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.govijarsct.co.in

Catalytic Processes: The use of catalysts, especially those that are recyclable and non-toxic, can improve reaction efficiency and atom economy. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. researchgate.net

One promising green approach for the iodination of aromatic compounds, including pyridine derivatives, is the use of molecular iodine (I₂) in combination with a suitable, environmentally benign oxidant. researchgate.net For instance, a highly efficient method for the aerobic oxyiodination of phenols has been developed using copper(II) nitrate as a catalyst, molecular oxygen as the oxidant, and water as the solvent. researchgate.net Such a system avoids the use of toxic organic solvents and harsh reagents.

Another innovative and eco-friendly technique is mechanochemistry, where reactions are induced by mechanical grinding in the absence of a solvent. nih.gov A solvent-free method for the iodination of pyrimidine derivatives has been successfully developed using solid iodine and silver nitrate (AgNO₃) as an electrophilic iodinating reagent. nih.govsemanticscholar.org This approach is characterized by short reaction times (20–30 minutes), high yields (70–98%), and simple setup procedures, making it a compelling green alternative. nih.gov

The table below compares a conventional iodination approach with potential green chemistry strategies that could be adapted for the synthesis of this compound, based on advancements in the synthesis of related heterocyclic compounds.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Method (e.g., Iodine Monochloride) | Potential Green Approach 1 (Catalytic Oxyiodination) | Potential Green Approach 2 (Mechanochemistry) |

|---|---|---|---|

| Iodinating Agent | Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) | Molecular Iodine (I₂) | Molecular Iodine (I₂) |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) or Acetic Acid | Water researchgate.net | Solvent-free nih.govsemanticscholar.org |

| Catalyst/Promoter | Often requires a strong acid | Copper(II) nitrate or similar catalyst researchgate.net | Silver nitrate (AgNO₃) nih.gov |

| Oxidant | Not always required | Molecular Oxygen (O₂) researchgate.net | Not applicable |

| Energy Input | Conventional heating (reflux) | Mild heating | Mechanical grinding (room temperature) nih.gov |

| Byproducts | Halogenated waste, acidic waste | Water researchgate.net | Silver iodide (AgI), which can be recycled |

| Environmental Impact | High (use of toxic solvents, corrosive reagents) | Low (uses water, air; high atom economy) researchgate.net | Very Low (no solvent, minimal waste) nih.gov |

These green approaches, while demonstrated on other heterocyclic systems, provide a clear framework for developing a sustainable synthesis of this compound. Future research will likely focus on adapting these catalytic, aqueous, and solvent-free methods to achieve efficient and environmentally responsible production of this compound. nih.govijarsct.co.in

Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are essential for determining the molecular structure of a chemical compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For ¹H NMR of 3,5-Diiodo-4-methylpyridin-2-amine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule:

Amino (NH₂) protons: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Methyl (CH₃) protons: A sharp singlet, typically in the upfield region.

Aromatic proton (C₆-H): A singlet in the downfield aromatic region. The exact chemical shift would be influenced by the deshielding effects of the iodine atoms and the pyridine (B92270) ring's nitrogen.

For comparison, the structurally similar compound 2-amino-5-bromo-3-iodopyridine shows aromatic proton signals at δ 8.06 and 7.96 ppm and an amino proton signal at δ 4.96 ppm in CDCl₃.

The ¹³C NMR spectrum would provide information on the carbon skeleton:

One would expect to see six distinct signals corresponding to the six carbon atoms in the molecule.

The carbons bonded to the highly electronegative iodine atoms (C₃ and C₅) would likely appear at relatively upfield chemical shifts for sp² carbons due to the "heavy atom effect."

The carbon bearing the amino group (C₂) and the carbons adjacent to the ring nitrogen would be significantly deshielded and appear at downfield shifts.

The methyl carbon would appear at a characteristic upfield chemical shift.

Hypothetical ¹H NMR Data for this compound (Note: This is a generalized prediction for illustrative purposes.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | Singlet | 1H | C₆-H |

| ~5.0 | Broad Singlet | 2H | NH₂ |

| ~2.4 | Singlet | 3H | CH₃ |

Hypothetical ¹³C NMR Data for this compound (Note: This is a generalized prediction for illustrative purposes.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 | C₂ |

| ~155 | C₆ |

| ~145 | C₄ |

| ~90 | C₃ |

| ~85 | C₅ |

| ~20 | CH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

N-H stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

N-H bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-I stretching: The carbon-iodine stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The pyridine ring is an aromatic system, and the amino and iodo substituents would influence the absorption maxima (λ_max). One would expect to observe π → π* and n → π* transitions characteristic of substituted pyridine systems. For example, related aminopyridine derivatives often show absorption bands in the 250-350 nm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆I₂N₂), the exact mass of the molecular ion (M⁺) would be a key piece of data. The isotopic pattern of the molecular ion would be distinctive due to the presence of two iodine atoms (¹²⁷I is the only stable isotope).

Common fragmentation patterns for aminopyridines could involve:

Loss of an iodine atom ([M-I]⁺).

Loss of HI ([M-HI]⁺).

Cleavage of the methyl group ([M-CH₃]⁺).

Fragmentation of the pyridine ring.

X-ray Crystallography and Solid-State Structure

Single Crystal X-ray Diffraction Studies

To obtain definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise coordinates for each atom in the crystal lattice.

If a suitable single crystal of this compound were grown, the analysis would reveal:

The planarity of the pyridine ring.

The precise bond lengths of C-I, C-N, C-C, and C-H bonds.

The bond angles within the pyridine ring and involving the substituents.

Information on intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which dictate the crystal packing.

For instance, the crystal structure of the related compound 4-amino-3,5-dichloropyridine shows that molecules are assembled into chains through N—H⋯N hydrogen bonds. Similar interactions could be expected for the diiodo analogue.

Hypothetical Crystallographic Data Table (Note: This is a generalized example and does not represent actual data.)

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Studies on Hydrogen Bonding Networks (e.g., N-H⋯N interactions)

A prominent feature in the crystal structure of 2-aminopyridine (B139424) derivatives is the formation of hydrogen bonds. For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can serve as a hydrogen bond acceptor. This facilitates the formation of robust intermolecular N-H⋯N hydrogen bonds. nih.govnih.gov These interactions are a cornerstone of crystal engineering, often leading to the formation of well-defined one-dimensional chains or more complex three-dimensional networks. mdpi.comnih.gov In the case of 4-amino-3,5-dichloropyridine, for instance, strong N—H⋯N hydrogen bonding results in the formation of supramolecular chains. nih.gov It is highly probable that this compound will exhibit similar hydrogen bonding motifs, which play a crucial role in stabilizing the crystal lattice.

Investigation of Halogen Bonding and Other Non-Covalent Interactions (e.g., Br⋯N, Br⋯Br interactions, π–π interactions)

Beyond hydrogen bonding, the presence of two iodine atoms on the pyridine ring introduces the significant possibility of halogen bonding. Halogen bonds are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species. The strength of these bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov Consequently, the iodine atoms in this compound are expected to be potent halogen bond donors.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino group (N-H) | Pyridine Nitrogen (N) | Formation of primary structural motifs like chains or dimers. |

| Halogen Bonding | Iodine (I) | Pyridine Nitrogen (N) | Directional interactions contributing to the supramolecular assembly. |

| Halogen Bonding | Iodine (I) | Iodine (I) | Further stabilization of the crystal lattice through self-complementary interactions. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Contribution to the overall packing efficiency and stability. |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceutical development. The existence of different polymorphs can lead to variations in physical properties such as solubility, melting point, and stability. For substituted pyridines, the propensity for polymorphism is influenced by the delicate balance of intermolecular forces.

The principles of crystal engineering aim to control and predict the formation of specific crystalline architectures. By understanding the hierarchy and interplay of hydrogen and halogen bonds, it is possible to design novel solid-state structures with desired properties. mdpi.comresearchgate.net The presence of both strong hydrogen bond donors/acceptors and potent halogen bond donors in this compound makes it an interesting candidate for crystal engineering studies. The competition and synergy between N-H⋯N hydrogen bonds and I⋯N or I⋯I halogen bonds could potentially lead to the formation of different polymorphic forms or co-crystals with tailored architectures. acs.org

Advanced Characterization Techniques (e.g., Powder X-ray Diffraction)

While single-crystal X-ray diffraction provides the most definitive structural information, Powder X-ray Diffraction (PXRD) is an essential and more broadly applicable technique for the characterization of crystalline solids. PXRD is used to identify crystalline phases, assess sample purity, and can provide information about the unit cell parameters of a crystalline material.

For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice. In the context of polymorphism, PXRD is invaluable for distinguishing between different crystalline forms of the same compound. The technique is also fundamental in monitoring solid-state transformations and in the quality control of crystalline materials. While specific PXRD data for this compound is not available in the provided search results, it remains a standard and crucial method for its solid-state characterization. Studies on related 2-aminopyridine derivatives have utilized PXRD to confirm the crystalline nature of the synthesized materials. imanagerpublications.comresearchgate.net

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations offer a detailed description of the electronic makeup of a molecule, forming the basis for understanding its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to substituted pyridine (B92270) systems to understand their stability and reactivity. researchgate.netnih.gov For 3,5-Diiodo-4-methylpyridin-2-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311+G(d,p), can determine key electronic properties. nih.gov

Calculations would reveal the distribution of electron density, showing the electron-withdrawing effects of the iodine atoms and the electron-donating nature of the amino and methyl groups. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the energies of the frontier molecular orbitals. These parameters are crucial for predicting how the molecule will interact with other chemical species. The heat of formation can also be calculated using isodesmic reactions, providing insight into the molecule's thermodynamic stability. researchgate.net

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aminopyridines. Actual values would require specific DFT calculations for this compound.

Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure—the conformer with the lowest energy. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. For this compound, this would involve finding the preferred orientation of the amino group and methyl group hydrogens relative to the pyridine ring. The resulting optimized geometry provides the foundation for all other computational analyses. nih.gov

Table 2: Predicted Optimized Geometric Parameters

| Parameter | Bond | Predicted Length (Å) | Predicted Angle (°) |

|---|---|---|---|

| Bond Length | C-I | ~2.10 - 2.15 | - |

| Bond Length | C-N (ring) | ~1.34 - 1.38 | - |

| Bond Length | C-N (amino) | ~1.37 - 1.40 | - |

| Bond Length | C-C (ring) | ~1.39 - 1.42 | - |

| Bond Angle | C-C-I | - | ~118 - 122 |

| Bond Angle | C-N-C (ring) | - | ~117 - 120 |

Note: These values are based on typical bond lengths and angles for similar structures found in computational studies and crystallographic databases. nih.govnih.gov

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond or the bending of the pyridine ring. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For this compound, key predicted vibrational frequencies would include N-H stretching of the amino group, C-H stretching of the methyl group, pyridine ring vibrations, and the characteristic low-frequency C-I stretching modes.

Electronic Structure and Bonding Analysis

A deeper analysis of the calculated electronic structure provides a qualitative and quantitative picture of the chemical bonding within the molecule.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and is related to the energy required for electronic excitation. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO may have significant contributions from the pyridine ring and the iodine atoms.

Table 3: Illustrative Frontier Orbital Properties

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Note: These energy values are illustrative, based on trends observed in DFT studies of substituted pyridines. nih.gov

To visualize and quantify the nature of chemical bonds and electron pairs, wave function analysis tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are employed. These functions are derived from the electronic wave function or density and provide a topological analysis of electron localization. nih.gov An ELF or LOL analysis for this compound would map out regions of high electron localization, corresponding to covalent bonds (like C-C, C-N, and C-H), lone pairs (on the nitrogen and iodine atoms), and the delocalized π-system of the aromatic ring. This provides a clear and intuitive picture of the bonding, confirming the classical Lewis structure and revealing subtle electronic features arising from the substituent effects.

Analysis of Electron Cloud Distribution in Halogenated Pyridines

The distribution of electrons within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. In halogenated pyridines, the high electronegativity of the nitrogen atom and the presence of halogen substituents create a complex electronic landscape. chemicalbook.com

The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density particularly at the 2, 4, and 6 positions. chemicalbook.com The introduction of two iodine atoms at the 3 and 5 positions, as in this compound, further modulates this distribution. Iodine, being a halogen, is electronegative but also highly polarizable, capable of forming halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species. This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I bond. nih.gov

Theoretical studies on analogous compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, utilize methods like Density Functional Theory (DFT) to analyze the molecular electrostatic potential (MEP). nih.gov The MEP map reveals regions of positive and negative potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the amino group, making them susceptible to electrophilic attack or hydrogen bonding. Conversely, the positive σ-holes on the iodine atoms would be sites for nucleophilic interaction. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis provides further insight into the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. ripublication.comaimspress.com In a study of a similar di-halogenated pyridine, 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. nih.gov For this compound, the HOMO would likely be distributed over the electron-donating amino group and the pyridine ring, while the LUMO would be influenced by the electron-withdrawing iodine atoms.

Table 1: Predicted Electronic Properties of Halogenated Pyridines Note: This table is illustrative and based on general principles and findings from related compounds, as direct computational data for this compound is not readily available.

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

|---|---|---|

| Electron Density on Ring | Generally electron-deficient, especially at positions 2, 4, 6. chemicalbook.com | The pyridine nitrogen is strongly electron-withdrawing. |

| Effect of Iodine Substituents | Further withdrawal of electron density via induction; potential for halogen bonding via σ-holes. nih.gov | Halogens are electronegative; heavier halogens like iodine have significant σ-holes. |

| Molecular Electrostatic Potential (MEP) | Negative potential near the nitrogen and amino group; positive potential on iodine atoms (σ-hole). nih.gov | The nitrogen and amino groups are lone pair donors; σ-holes are characteristic of covalently bonded halogens. |

| HOMO Location | Likely localized on the aminopyridine ring system, with significant contribution from the amino group. | The amino group is a strong electron-donating group. |

| LUMO Location | Likely distributed across the pyridine ring and influenced by the C-I antibonding orbitals. | The LUMO accepts electrons, and the iodinated positions are electrophilic. |

| HOMO-LUMO Gap | Expected to be moderate, influencing its reactivity and stability. ripublication.comaimspress.com | The combination of electron-donating (amino, methyl) and withdrawing (iodo) groups modulates the gap. |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemicalbook.com These simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. chemicalbook.com

For this compound, an MD simulation would reveal the rotational freedom around its single bonds, particularly the C-N bond of the amino group. The number of rotatable bonds is an important factor in a molecule's ability to adopt different conformations to bind to a receptor. researchgate.net The methyl group at position 4 and the bulky iodine atoms at positions 3 and 5 would create steric hindrance, likely restricting the rotational freedom of the amino group and influencing the preferred conformation of the molecule.

MD simulations are particularly powerful for studying intermolecular interactions. A key interaction for this molecule would be halogen bonding. MD simulation protocols have been specifically developed to model halogen bonds by incorporating a charged extra point to represent the σ-hole on the halogen atom. nih.gov Such simulations have shown that iodo-substituted compounds form stable halogen bonds with oxygen atoms (e.g., from a protein's carbonyl group), with the interaction strength following the order I > Br > Cl. nih.gov In a biological context, the iodine atoms of this compound could therefore act as crucial binding determinants, interacting with electron-rich pockets in a protein active site.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Potential Partner | Significance |

|---|---|---|

| Halogen Bonding | Carbonyl oxygen, lone-pair bearing atoms in proteins/receptors. | Provides specificity and enhances binding affinity. nih.gov |

| Hydrogen Bonding (Donor) | The amino group can donate protons to hydrogen bond acceptors (e.g., water, protein residues). | Crucial for solubility and molecular recognition. |

| Hydrogen Bonding (Acceptor) | The pyridine nitrogen can accept protons from hydrogen bond donors. | Influences solubility and binding orientation. |

| π-π Stacking | Aromatic rings in biological targets. | Can contribute to binding affinity. |

| Steric Interactions | The methyl and iodine groups can cause steric clashes, defining the binding pose. | Determines conformational preferences and limits accessible binding modes. |

Structure-Property Relationships Derived from Computational Models

Structure-Property or Structure-Activity Relationships (SAR/QSAR) are computational models that correlate the chemical structure of a compound with its physical properties or biological activity. nih.govyoutube.com These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For pyridine derivatives, QSAR models have been developed to predict various activities. nih.gov These models often use molecular descriptors such as electronic (e.g., atomic charges), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. nih.gov

In the context of this compound, a computational approach can be used to derive its molecular descriptors. For instance, computational calculations on the parent compound, 2-amino-4-methylpyridine (B118599), have been used to guide the synthesis of analogues with improved potency as enzyme inhibitors. nih.gov These studies suggest that substitution at certain positions is more tolerated than others. nih.gov

The presence of halogen atoms can have varied effects on biological activity. While they can enhance binding through halogen bonding, they can also negatively impact properties. For example, some studies on pyridine derivatives have found that the presence of bulky halogen atoms can decrease certain biological activities, like antiproliferative effects. nih.gov

Computational models for this compound would aim to balance these effects. The model would quantify the positive contribution of halogen bonding from the iodine atoms and the hydrogen bonding from the amino group against potential negative steric effects or altered lipophilicity. By comparing the predicted properties of this compound with a library of known active and inactive molecules, its potential as a therapeutic agent can be assessed. For example, computational evaluation of iodo-1,4-dihydropyridine derivatives has been used to assess their "druglikeness" by calculating properties like topological polar surface area (TPSA) and the number of rotatable bonds. researchgate.net

Table 3: Key Structural Features and Their Likely Impact on Properties

| Structural Feature | Likely Influence on Properties |

|---|---|

| 2-Amino Group | Acts as a hydrogen bond donor, increases polarity, potential site for metabolic modification. |

| 4-Methyl Group | Increases lipophilicity, provides steric bulk, can influence metabolic stability. |

| 3,5-Diiodo Substituents | Significantly increases molecular weight and lipophilicity, introduces sites for halogen bonding, potential for decreased metabolic stability (de-iodination). nih.gov |

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring's reactivity towards aromatic substitution is significantly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified by the two electron-withdrawing iodine atoms. However, the 2-amino group is a powerful activating group, and the 4-methyl group is a weak activating group; both direct incoming electrophiles to the ortho and para positions. In this molecule, the C6 position is the only available position for substitution. The strong activating effect of the amino group, directing to the C6 (para) position, is the dominant factor, suggesting that electrophilic substitution, while potentially requiring forcing conditions due to the deactivating effects, would likely occur at the C6 position. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 positions. uoanbar.edu.iqyoutube.comyoutube.com In 3,5-Diiodo-4-methylpyridin-2-amine, the C2 position is already substituted. The iodine atoms at the C3 and C5 positions are potential leaving groups for nucleophilic aromatic substitution. While SNAr on pyridine typically occurs at the C2 and C4 positions due to the stabilization of the anionic intermediate by the ring nitrogen, substitution at C3 and C5 can occur, especially with good leaving groups like iodide. youtube.com The reaction would proceed through the formation of a negatively charged Meisenheimer-like intermediate. The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the electronegative nitrogen atom which can delocalize the negative charge. youtube.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The presence of two carbon-iodine bonds makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is particularly relevant. nih.govmdpi.com

The C–I bond is significantly more reactive towards the oxidative addition step in the palladium catalytic cycle than C–Br or C–Cl bonds. rsc.org This high reactivity allows for selective coupling under mild conditions. For a diiodo-substituted pyridine, either mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.

Research on similar dihalopyridines, such as 2,3,5-trichloropyridine and 3,5-dibromopyridines, demonstrates that palladium-catalyzed cross-couplings are highly efficient for creating biaryl structures. rsc.orgnih.gov In the case of this compound, a sequential coupling approach could be used to introduce two different aryl or heteroaryl groups. The first Suzuki coupling would preferentially occur at one of the C-I bonds, and a subsequent coupling with a different boronic acid could then be performed on the remaining C-I bond. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | nih.govnih.govmdpi.com |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govnih.govmdpi.com |

| Solvent | Toluene, 1,4-Dioxane, DMF, DME (often with water) | nih.govnih.govmdpi.com |

| Temperature | 60-100 °C | nih.govnih.gov |

| Boron Source | Arylboronic acids, Heteroarylboronic acids | nih.govnih.govmdpi.com |

Functionalization of the Amino Group

The 2-amino group in this compound is a primary amine and exhibits typical nucleophilic reactivity. It can be readily functionalized through various reactions.

Acylation: The amino group can react with acyl chlorides or anhydrides to form amides. For instance, reacting it with acetic anhydride would yield N-(3,5-diiodo-4-methylpyridin-2-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties. nih.gov

Imine Formation (Schiff Bases): Condensation with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) leads to the formation of imines, also known as Schiff bases. These imines can be important intermediates for further synthesis.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. This reaction introduces alkyl substituents onto the nitrogen atom.

Mechanistic Studies of Organic Transformations (e.g., Imine Hydrolysis)

While specific mechanistic studies on this compound are not widely reported, studies on structurally similar compounds provide valuable insights. For example, the palladium-catalyzed hydrolysis of imines derived from 4-methylpyridin-2-amine has been investigated. In a study involving the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine, unexpected hydrolysis of the imine C=N bond was observed.

Density Functional Theory (DFT) calculations suggested a plausible mechanism where the palladium catalyst plays a crucial role. The proposed pathway involves the coordination of the palladium complex to the pyridine nitrogen. This coordination enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by water or a hydroxide ion, which ultimately leads to the cleavage of the imine bond. This demonstrates that the pyridine nitrogen can actively participate in the mechanism of reactions involving functional groups attached to the ring, a principle that would extend to this compound.

Coordination Chemistry and Ligand Properties in Metal Complexes

Aminopyridine derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in several ways. This compound can act as a monodentate ligand through its most basic site, the pyridine ring nitrogen. It could also potentially act as a bridging ligand, coordinating to one metal center via the pyridine nitrogen and to another via the amino nitrogen, although this is less common for 2-aminopyridines.

Studies on similar 2-amino-3,5-dihalopyridines (where the halogens are chlorine or bromine) have shown that they form complexes with transition metals like copper(II). rsc.org In these complexes, the aminopyridine molecule is typically protonated to form a pyridinium cation, which then acts as a counter-ion to a complex metal-halide anion (e.g., [CuCl₄]²⁻). rsc.org The crystal structures of these complexes are stabilized by extensive hydrogen bonding between the amino and pyridinium N-H groups and the halide ligands of the metal complex. rsc.org

The electronic properties of this compound as a ligand are influenced by its substituents. The electron-donating methyl and amino groups increase the electron density on the pyridine ring, enhancing the σ-donor ability of the pyridine nitrogen. Conversely, the electronegative iodine atoms withdraw electron density. The steric bulk of the iodine and methyl groups adjacent to the potential coordination sites would also play a significant role in the geometry and stability of the resulting metal complexes. rsc.org

Advanced Applications and Research Directions

Role as a Versatile Building Block in Complex Chemical Synthesis

The reactivity of the pyridine (B92270) ring, combined with the presence of two iodine atoms and an amino group, allows for a wide range of chemical transformations. This makes 3,5-Diiodo-4-methylpyridin-2-amine a crucial starting material for creating more intricate chemical structures.

Precursor for Advanced Heterocyclic Compounds

This compound serves as a key precursor in the synthesis of a variety of advanced heterocyclic compounds. Heterocyclic compounds are a major class of organic molecules that form the basis of many pharmaceuticals, agrochemicals, and other functional materials. The presence of the diiodo-substituted pyridine core allows for the introduction of diverse functional groups through cross-coupling reactions, leading to the formation of complex, multi-ring systems. For instance, it is utilized in the creation of imidazo[4,5-b]pyridine derivatives, which are known for their biological activities. irb.hr The strategic placement of the iodine atoms facilitates selective functionalization, enabling the construction of elaborate molecular architectures with desired properties.

A study on the formation of the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) identified its precursors and formation pathway, highlighting the importance of understanding the synthesis of such complex structures. nih.gov The synthesis of novel pyridine derivatives often involves leveraging the reactivity of halogenated precursors to build more complex and biologically active molecules. mdpi.com

Design and Synthesis of Novel Pyridine Derivatives

The design and synthesis of novel pyridine derivatives are of significant interest due to their wide range of applications. nih.gov this compound is an excellent starting material for this purpose. The iodine atoms can be readily replaced by other functional groups using transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the systematic modification of the pyridine core to fine-tune its electronic and steric properties.

For example, researchers have synthesized a series of novel pyridine derivatives through Suzuki cross-coupling reactions of bromo- and iodo-substituted pyridines with various boronic acids. mdpi.com These reactions demonstrate the versatility of halogenated pyridines in creating libraries of compounds for screening in drug discovery and materials science. The ability to selectively functionalize the pyridine ring is a key advantage in designing molecules with specific biological or physical properties. nih.gov The development of new synthetic methods continues to expand the possibilities for creating innovative pyridine-based compounds. nih.govresearchgate.net

Materials Science Applications

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for various applications in materials science.

Development of Specialized Polymers and Coatings with Enhanced Properties

Halogenated pyridine derivatives, including this compound, are used in the development of specialized polymers and coatings. chemimpex.com The incorporation of this compound into a polymer backbone can significantly enhance its properties, such as thermal stability, flame retardancy, and resistance to degradation. The presence of iodine atoms can also impart specific functionalities, such as increased refractive index or X-ray absorption capabilities.

The analogous compound, 2-Amino-3,5-dibromo-4-methylpyridine, is noted for its utility in creating specialized polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com This suggests that the diiodo-analogue would have similar, if not enhanced, capabilities due to the properties of iodine. Research in this area focuses on synthesizing polymers with tailored characteristics for specific high-performance applications. chemimpex.com

Studies on Non-linear Optical (NLO) Materials (e.g., Third-order nonlinear optical materials)

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Pyridine derivatives are among the organic molecules that have been investigated for their NLO properties. The determination of NLO properties is a valuable method for designing molecules and understanding the relationship between their electronic structure and non-linear response. researchgate.net

While direct studies on the NLO properties of this compound are not extensively documented, related pyridine derivatives have shown promise. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities, which can be achieved through the strategic placement of electron-donating and electron-withdrawing groups on a conjugated system. The amino group and the electronegative iodine atoms on the pyridine ring of this compound suggest that it could be a valuable component in the design of new NLO materials.

Influence of Halogenation on Material Properties and Performance

The halogenation of pyridine rings has a profound influence on the properties and performance of the resulting materials. The type of halogen, its position on the ring, and the degree of halogenation all play a role in determining the final characteristics of the material. nih.gov

In the case of this compound, the two iodine atoms significantly impact its electronic properties, reactivity, and potential applications. Iodine, being the heaviest stable halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and material properties. Furthermore, the carbon-iodine bond is relatively weak, making it a good leaving group in various chemical reactions, which is advantageous for synthesis. acs.org The specific bromination pattern in 2-Amino-3,5-dibromo-4-methylpyridine, a similar compound, has been shown to lead to enhanced performance in various applications, suggesting that the di-iodination in the target compound would have a similarly significant impact. chemimpex.com

Catalytic Applications and Ligand Design

The pyridine nucleus is a cornerstone in the design of ligands for transition-metal catalysis due to its strong coordination to metal centers. unimi.it The electronic and steric properties of pyridine ligands can be finely tuned through substitution, which in turn modulates the reactivity and selectivity of the resulting organometallic catalysts.

The design of novel and efficient chiral ligands is a critical aspect of modern asymmetric catalysis, with pyridine-derived ligands being among the most widely utilized. researchgate.netacs.org The development of Chiral Pyridine Units (CPUs) has been a focus of intense research, aiming to overcome the challenge of balancing broad reactivity with high stereoselectivity. acs.org A successful strategy involves creating a rigid ligand framework that minimizes steric hindrance near the coordinating nitrogen atom while allowing for tunable steric bulk at the periphery. acs.org

For a molecule like this compound, the 2-amino group and the pyridine nitrogen can act as a bidentate chelate, binding to a metal center. The two bulky iodine atoms at the 3 and 5 positions would exert significant steric influence, potentially creating a well-defined chiral pocket around the metal. This steric hindrance could be advantageous in asymmetric catalysis, where controlling the approach of a substrate to the catalytic center is paramount for achieving high enantioselectivity. researchgate.net Furthermore, the electron-withdrawing nature of the iodine atoms would modify the electronic properties of the pyridine ring, influencing the catalytic activity of the metal complex. researchgate.net The design of ancillary ligands, like those based on pyridine, is a rapidly expanding field that has led to new bonding motifs and catalytic protocols. miamioh.edu

Pyridine-containing ligands are integral to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, organometallic complexes with pyridine-based ligands have shown remarkable efficiency in a variety of transformations. For instance, iridium complexes featuring chiral pyridine-derived ligands have been developed for highly enantioselective C–H borylation and transfer hydrogenative aminations. acs.org Similarly, nickel complexes with chiral 2,2′-bipyridine ligands have proven effective in reductive additions and couplings. acs.org Organometallic iridium catalysts bearing pyridinecarboxylate ligands have also been employed as effective catalysts for the oxidative splitting of water. acs.org While specific catalytic applications for this compound are not yet documented, its structure suggests potential as a ligand in such systems.

In the realm of heterogeneous catalysis, pyridine derivatives are synthesized using solid catalysts. For example, the gas-phase synthesis of 2- and 4-methylpyridines can be achieved using a catalyst composed of cadmium oxide on a kaolin (B608303) support. semanticscholar.org The efficiency of these catalysts is dependent on the concentration of the active metal component and the reaction conditions. semanticscholar.org This highlights the industrial-scale relevance of catalytic processes in producing foundational pyridine compounds.

In Vitro and In Silico Biological Research (Mechanistic and Target-Oriented Focus)

The exploration of the biological potential of pyridine derivatives is a burgeoning field, with computational and laboratory studies working in tandem to identify and optimize new therapeutic agents.

In silico methods like molecular docking are powerful tools for predicting the biological activity of novel compounds. nih.gov These computational techniques simulate the interaction between a small molecule and the binding site of a biological target, such as an enzyme or receptor. mdpi.com For instance, molecular docking studies have been used to design and evaluate pyrano[2,3-d]pyrimidine derivatives as potential antimicrobial agents by predicting their binding to microbial enzymes involved in cell wall synthesis. nih.gov

For a compound like this compound, molecular docking could be employed to predict its anti-infective potential. By modeling its fit into the active sites of essential bacterial or fungal proteins, researchers can prioritize its synthesis and subsequent in vitro testing. Docking studies on related imidazopyridine derivatives have successfully predicted their binding modes within the active sites of receptor tyrosine kinases, corroborating experimental findings. nih.gov The iodine atoms of this compound would be expected to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, potentially enhancing its affinity for specific biological targets.

Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including potent antimicrobial effects. researchgate.netnih.govnih.gov The search for new antibacterial agents is driven by the rise of antibiotic resistance, making the exploration of novel chemical scaffolds a medical priority. nih.gov

Numerous studies have demonstrated the antibacterial and antifungal properties of various substituted pyridines. researchgate.netnih.govresearchgate.net For example, certain oxazolo[4,5-b]pyridine (B1248351) derivatives are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of different functional groups onto the pyridine ring significantly influences the antimicrobial spectrum and potency. nih.gov The presence of halogens, such as in 2,5-dichloro-4,6-dimethylpyridine derivatives, is a feature of some compounds with noted antimicrobial potential. ontosight.ai While the specific antimicrobial profile of this compound has not been detailed, its halogenated structure aligns with features known to contribute to bioactivity in related compounds.

| Pyridine Derivative Type | Observed Antimicrobial Activity | Reference |

| Polysubstituted 2-amino-6-thiopyridines | Inhibition of Escherichia coli strains. | nih.gov |

| Oxazolo[4,5-b]pyridines | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles | Good activity against seven different microbial pathogens. | nih.gov |

| Pyrano[2,3-d]pyrimidines | Good activity against B. subtilis, S. aureus, E. coli, P. aeruginosa, and A. niger. | nih.gov |

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell growth, migration, and invasion when activated by its ligand, hepatocyte growth factor (HGF). nih.gov Aberrant c-Met signaling is implicated in the development and progression of various human cancers, making it a key target for anticancer drug development. nih.govnih.gov

Pyrazolo[3,4-b]pyridine is considered a privileged scaffold for designing c-Met inhibitors, with many derivatives showing potent inhibitory activity in the nanomolar range. nih.gov Molecular docking and dynamics simulation studies have provided detailed insights into the interactions between these pyridine-containing inhibitors and the c-Met kinase domain. nih.govresearchgate.net Successful inhibitors typically form crucial hydrogen bonds with residues in the hinge region of the ATP-binding site, such as Met1160 and Asp1222. nih.govnih.gov Additionally, π-π stacking and hydrophobic interactions with other residues in the active site contribute to high binding affinity. mdpi.comnih.gov

The structure of this compound, with its amino group and aromatic ring, provides the necessary features to potentially interact with the c-Met active site. The amino group could act as a hydrogen bond donor, while the pyridine ring could engage in π-stacking interactions. acs.org Computational modeling could elucidate the precise binding mode and predict the inhibitory potential of this compound against c-Met and other related kinases. nih.gov

Insights into Drug-Likeness Properties through Theoretical Descriptors

The "drug-likeness" of a molecule is a qualitative concept used in drug design to assess its potential to be an orally active drug with respect to bioavailability. This assessment is often based on a set of calculated molecular descriptors that correlate with known drug properties. While specific experimental data for this compound is scarce in publicly available literature, we can infer its potential drug-like properties by analyzing its structural components and applying established theoretical principles, such as Lipinski's Rule of Five.

The core structure, 2-amino-4-methylpyridine (B118599), is a known inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov The addition of two iodine atoms at the 3 and 5 positions, along with a methyl group at the 4 position, significantly alters its physicochemical properties.

Key Theoretical Descriptors and Their Predicted Impact:

Molecular Weight (MW): The introduction of two heavy iodine atoms substantially increases the molecular weight of the parent 2-amino-4-methylpyridine. This could potentially impact its absorption and distribution characteristics.

Lipophilicity (logP): Halogenation, particularly with iodine, generally increases the lipophilicity of a molecule. A higher logP value can enhance membrane permeability but may also lead to increased metabolic clearance and lower aqueous solubility. The logarithm of the partition coefficient, logP, is a well-established descriptor in quantitative structure-activity relationship (QSAR) studies, correlating with the hydrophobicity of a compound. nih.gov

Hydrogen Bond Donors and Acceptors: The 2-amino group provides two hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. These features are crucial for target binding and can influence solubility. Pyridinones, for instance, are recognized for their ability to serve as both hydrogen bond acceptors and donors. researchgate.net

Polar Surface Area (PSA): The PSA is related to the molecule's ability to permeate cell membranes. The amino and pyridine nitrogen atoms are the primary contributors to the PSA of this compound.

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility, which can be a factor in target binding affinity.

A summary of the predicted drug-likeness properties for this compound is presented in the table below. These values are theoretical and would require experimental validation.

| Descriptor | Predicted Impact of Substituents | Predicted Value/Range | Conformance to Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | Increased by two iodine atoms | > 350 | Likely to violate (MW ≤ 500) |

| Lipophilicity (logP) | Increased by iodine atoms | > 3 | Likely to conform (logP ≤ 5) |

| Hydrogen Bond Donors | Amino group | 2 | Conforms (≤ 5) |

| Hydrogen Bond Acceptors | Pyridine N, Amino N | 2 | Conforms (≤ 10) |

Table 1: Predicted Drug-Likeness Properties of this compound based on Theoretical Descriptors.

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis of similar compounds, such as certain 2-amino-3-methylpyridinium salts, has predicted good bioavailability and adherence to Lipinski's rules, suggesting that the aminopyridine core is a promising scaffold for drug development. researchgate.net However, the significant halogenation in this compound necessitates specific computational and experimental studies to confirm its drug-likeness profile.

Future Research Perspectives and Emerging Fields

While direct research on this compound is limited, the known biological activities of its structural analogs open up several promising avenues for future investigation. The pyridine ring and its derivatives are of significant interest due to their diverse applications in medicinal and agricultural fields. researchgate.net

Potential Therapeutic Applications:

Kinase Inhibitors: Pyridinone derivatives have been explored as kinase inhibitors, which are crucial targets in cancer therapy. frontiersin.org The di-iodo substitution pattern on the pyridine ring could be investigated for its potential to confer selectivity and potency against specific kinases.

Antimicrobial Agents: Pyridine-containing compounds have shown a range of pharmacological activities, including antibacterial effects. nih.gov Given the rise of multidrug-resistant pathogens, new scaffolds are urgently needed. Future research could explore the antimicrobial spectrum of this compound and its derivatives.

Antiviral Activity: Certain pyridine derivatives have demonstrated antiviral properties. researchgate.net The unique electronic and steric properties conferred by the iodine atoms could lead to novel interactions with viral proteins, warranting investigation into its potential as an antiviral agent.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS): The parent compound, 2-amino-4-methylpyridine, is a known inhibitor of iNOS. nih.govnih.gov It would be a logical step to evaluate the inhibitory activity of this compound on iNOS to understand the structure-activity relationship of halogenation on this target.

Emerging Research Fields:

PET Imaging Ligands: Halogenated pyridine derivatives have been developed as potential PET (Positron Emission Tomography) radiotracers. nih.gov The presence of iodine in this compound makes it a candidate for radiolabeling with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in molecular imaging studies, potentially for visualizing iNOS expression or other relevant biological targets in vivo.

Fragment-Based Drug Design: The pyridinone scaffold is utilized in fragment-based drug design. frontiersin.org this compound could serve as a starting fragment for the development of more complex and potent drug candidates.

Material Science: Pyridine derivatives have applications beyond medicine, including in functional nanomaterials and as ligands in organometallic chemistry. nih.gov The properties of this di-iodinated compound could be explored for such applications.

Future research on this compound should prioritize its synthesis and purification, followed by a comprehensive evaluation of its biological activities. In silico modeling, including molecular docking and dynamics studies, could help to identify potential biological targets and guide the design of more potent analogs. researchgate.net Experimental validation of its drug-likeness properties is also a critical next step.

Conclusion

Summary of Key Research Advances Regarding 3,5-Diiodo-4-methylpyridin-2-amine

Research on this compound itself is in its nascent stages, with much of the current understanding derived from studies on analogous iodinated and substituted aminopyridine structures. The primary advance has been the identification and characterization of the compound, including its molecular formula, C6H6I2N2, and molecular weight of 359.9342 g/mol . appchemical.com Its CAS number is 1353101-03-7. appchemical.com

While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, general methods for the iodination of aminopyridines provide a foundational understanding of its probable synthesis. The direct iodination of 2-amino-4-methylpyridine (B118599) is a plausible route. Methods for the synthesis of related compounds, such as 2-amino-5-bromo-3-iodopyridine, often involve the use of N-halosuccinimides (like N-iodosuccinimide) or elemental iodine in the presence of a base or a mercury salt like mercuric acetate to facilitate electrophilic substitution onto the pyridine (B92270) ring. google.com The regioselectivity of such reactions is a critical aspect, and achieving the specific 3,5-diiodo substitution pattern on the 4-methylpyridin-2-amine scaffold would require careful optimization of reaction conditions.

The true value of this compound lies in its potential as a synthetic intermediate. The presence of two iodine atoms offers reactive sites for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core with a wide range of functional groups. This capability positions the compound as a key starting material for the synthesis of complex heterocyclic compounds.

In the context of medicinal chemistry, substituted aminopyridines are known to exhibit a broad spectrum of biological activities. For instance, various 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov Furthermore, other aminopyridine derivatives have been investigated as potential ligands for adenosine receptors, with implications for the treatment of conditions like epilepsy. While direct biological studies on this compound are not yet reported, its structural similarity to these biologically active molecules suggests that its derivatives could also possess interesting pharmacological properties.

Identification of Unexplored Research Avenues and Challenges

The limited body of research specifically focused on this compound presents numerous opportunities for future investigation. A primary and fundamental area for exploration is the development and optimization of a high-yield, scalable synthesis of the compound. Detailed studies on the direct iodination of 2-amino-4-methylpyridine, including the influence of different iodinating agents, solvents, and reaction conditions on the regioselectivity and efficiency of the process, are crucial.

A significant challenge in the synthesis of poly-halogenated pyridines is controlling the position of halogenation. The electronic effects of the amino and methyl groups on the pyridine ring will direct incoming electrophiles, and achieving the desired 3,5-diiodo substitution pattern over other possible isomers will likely require a multi-step synthetic strategy or highly selective reaction conditions.

Once an efficient synthesis is established, a thorough investigation of the compound's reactivity in various cross-coupling reactions is warranted. Understanding its performance in forming new bonds at the 3- and 5-positions will be critical for its utility as a versatile building block. This includes exploring the differential reactivity of the two iodine atoms, which could potentially allow for sequential and selective functionalization.

The most significant unexplored avenue is the systematic synthesis and biological evaluation of derivatives of this compound. A library of compounds could be generated by leveraging the reactivity of the iodo groups to introduce a diverse range of substituents. These derivatives could then be screened for various biological activities, including but not limited to, kinase inhibition, receptor modulation, and antimicrobial effects. The structural information from such studies could lead to the identification of novel therapeutic agents.

Broader Impact on Fundamental and Applied Chemical Sciences

The study of this compound and its derivatives has the potential to make a considerable impact on both fundamental and applied chemical sciences. From a fundamental perspective, research into its synthesis and reactivity will contribute to a deeper understanding of the chemistry of poly-functionalized and halogenated heterocyclic compounds. The insights gained from controlling the regioselectivity of iodination and the selective functionalization of the di-iodo scaffold will be valuable for synthetic organic chemists.

In the applied sciences, particularly in medicinal chemistry and drug discovery, this compound represents a valuable scaffold for the development of new therapeutic agents. The pyridine core is a common motif in many approved drugs, and the ability to readily diversify the structure at two distinct positions opens up vast chemical space for exploration. The development of novel kinase inhibitors, for example, is an area where this compound could be particularly impactful, given that substituted aminopyridines have shown promise in this area.

Furthermore, the principles learned from the synthesis and application of this compound could be extended to other halogenated heterocyclic systems, thereby broadening the toolbox available to chemists for the construction of complex molecules with tailored properties. The availability of such versatile building blocks is essential for the continued advancement of materials science and the life sciences.

Q & A

Q. How can synthetic routes for 3,5-Diiodo-4-methylpyridin-2-amine be optimized to improve yield and purity?